6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is notable for its unique spiro structure, which integrates multiple rings, including indole, pyrano, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of isatin, malononitrile, and hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
6’-amino-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile: A closely related compound with a similar structure but different substituents.
6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]: Another spiro compound with a pyridine ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 6’-amino-1-methyl-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific combination of indole, pyrano, and pyrazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N5O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-amino-1'-methyl-2'-oxo-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C21H15N5O2/c1-26-15-10-6-5-9-13(15)21(20(26)27)14(11-22)18(23)28-19-16(21)17(24-25-19)12-7-3-2-4-8-12/h2-10H,23H2,1H3,(H,24,25) |
InChI Key |
FAFCVSGYLBGBAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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